Chlorfluazuron

Vue d'ensemble

Description

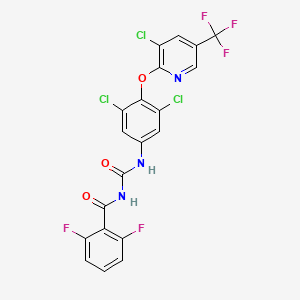

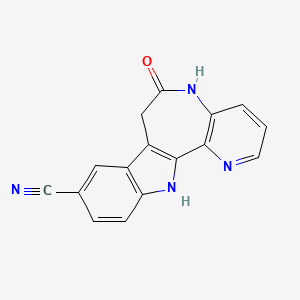

Chlorfluazuron is a benzoylurea fluorinated nitrogen heterocyclic insect growth regulator. It has a unique mechanism of action, high efficiency, low toxicity, and is environmentally friendly .

Synthesis Analysis

The synthesis of Chlorfluazuron is based on a circuit in the prior art, with 2,3-dichloro-5-trifluoromethyl pyridine, 2,6-dichloro-4,4-amino-phenols, and 2,6-difluoro benzoyl isocyanates as synthesis material. N,N dimethylacetylamides are used as reaction solvents, and in the presence of ZSM molecular sieve catalyst, the synthesis of chlorfluazuron can be realized .Molecular Structure Analysis

The molecular formula of Chlorfluazuron is C20H9Cl3F5N3O3. It has an average mass of 540.655 Da and a monoisotopic mass of 538.962952 Da .Chemical Reactions Analysis

Chlorfluazuron is a key structural motif in active agrochemical and pharmaceutical ingredients. Its biological activities are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis

Chlorfluazuron is a benzoylurea insecticide, an organochlorine insecticide, an organofluorine insecticide, and a dichlorobenzene .Applications De Recherche Scientifique

Pest Control

Chlorfluazuron is widely used in pest control, particularly for termites . It’s used in baiting systems to control urban subterranean termite populations . The effectiveness of termite baiting depends on the foraging of the termites to encounter the bait, feed on the bait, and the horizontal transfer of residual insecticide deposits between nestmates . This study found that a termite colony population can be eliminated by selective termite baiting treatment .

Reproductive Inhibitor

Chlorfluazuron acts as a reproductive inhibitor in certain insects . It has been studied for its effects on Spodoptera litura, a species of moth. The research found that Chlorfluazuron can inhibit reproduction in this species .

Effects on Ovarian Development

Research has shown that Chlorfluazuron can have effects on ovarian development in insects . Higher dosages of Chlorfluazuron when applied to newly molted fifth instars had a devastating effect on the Spodoptera litura (F.) population by killing them during larval, pupal, and adult stages .

Chitin Synthesis Inhibitor

Chlorfluazuron is a Benzoylphenyl urea (BPU) chitin-synthesis inhibitor . It prevents the formation of chitin, a major component of the exoskeleton in many insects. This makes it a valuable tool in controlling pest populations .

Mécanisme D'action

Safety and Hazards

Orientations Futures

The global chlorfluazuron market is expected to grow at a CAGR of 3.5% during the forecast period, to reach USD 1.2 billion by 2030. The market is driven by the increasing demand for pesticides in developing countries and the growing need for sustainable agriculture practices .

Relevant papers on Chlorfluazuron include studies on its efficacy in controlling urban subterranean termite populations , its degradation and metabolism in tea , and its toxicological and behavioral effects .

Propriétés

IUPAC Name |

N-[[3,5-dichloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamoyl]-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H9Cl3F5N3O3/c21-10-5-9(30-19(33)31-17(32)15-13(24)2-1-3-14(15)25)6-11(22)16(10)34-18-12(23)4-8(7-29-18)20(26,27)28/h1-7H,(H2,30,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISUNVFOGSJSKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C(=C2)Cl)OC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H9Cl3F5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041772 | |

| Record name | Chlorfluazuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorfluazuron | |

CAS RN |

71422-67-8 | |

| Record name | Chlorfluazuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71422-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorfluazuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071422678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorfluazuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, N-[[[3,5-dichloro-4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]amino]carbonyl]-2,6-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORFLUAZURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q42JG8449K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Chlorfluazuron is a benzoylphenyl urea insecticide that acts as an insect growth regulator (IGR). [, , , , , , ] It primarily targets the process of chitin synthesis, a crucial component of insect exoskeletons. [, , , , , ] By disrupting chitin formation, chlorfluazuron prevents insects from successfully molting, leading to death. [, , , , , , ] This mechanism makes it particularly effective against larval stages. [, , , , ]

ANone: While the provided research papers focus on the biological and environmental effects of chlorfluazuron, they do not go into detailed structural characterization like spectroscopic data. You can find this information in chemical databases like PubChem or ChemSpider.

ANone: The research focuses on chlorfluazuron's application as a pesticide and its behavior in biological systems and the environment. Information about material compatibility in contexts outside of these applications is not provided.

ANone: Chlorfluazuron's primary mode of action is not catalytic. It disrupts a biological process (chitin synthesis) rather than catalyzing a chemical reaction. The research does not indicate any catalytic applications of chlorfluazuron.

ANone: The provided research does not delve into computational studies or QSAR models for chlorfluazuron.

A: While the provided research primarily focuses on chlorfluazuron's effects on insects, some studies investigate its ADME in specific insects like the black cutworm (Agrotis ipsilon). [] These studies show that resistance to chlorfluazuron can be linked to enhanced metabolic detoxification, particularly via carboxyamidase activity, leading to the breakdown of the compound into metabolites like 2,6-difluorobenzoic acid and 2,6-difluorobenzamide. []

ANone: Numerous studies have explored the efficacy of chlorfluazuron, primarily focusing on its insecticidal activity. These studies utilize various methods, including:

- In vitro: Cell-based assays using insect cell lines like Sf-21 and Tn5B1-4 have been employed to investigate the cytotoxic mechanisms of chlorfluazuron and compare its effects on insect and human cells. [] These studies reveal that chlorfluazuron selectively inhibits the proliferation of insect cells by causing G2/M phase arrest and affecting chitin synthesis. []

- In vivo: Research utilizes insect models like the diamondback moth (Plutella xylostella), beet armyworm (Spodoptera exigua), and common cutworm (Spodoptera litura) to assess the efficacy of chlorfluazuron. [, , , , , , , , , , ] These studies involve evaluating various parameters, including larval mortality, pupation rate, adult emergence, fecundity, fertility, and developmental effects. [, , , , , , , , , , ]

ANone: Yes, insect resistance to chlorfluazuron is a growing concern. Several mechanisms have been identified, including:

- Enhanced Metabolic Detoxification: Increased activity of enzymes like carboxyamidase can lead to faster breakdown of chlorfluazuron within the insect, reducing its efficacy. [, ]

ANone: The provided research primarily focuses on chlorfluazuron's efficacy as an insecticide, its mechanism of action, and the development of resistance. Therefore, detailed information on topics such as drug delivery and targeting, biomarkers, dissolution and solubility, immunogenicity, drug-transporter interactions, biocompatibility, alternatives, recycling, research infrastructure, historical context, and cross-disciplinary applications is not extensively covered within these papers.

- Analytical Methods: Various analytical methods, including high-performance liquid chromatography (HPLC) with UV detection, gas chromatography (GC), and mass spectrometry (MS), have been employed to determine chlorfluazuron residues in different matrices like vegetables, fruits, and water. [, , , , , , ]

- Environmental Impact and Degradation: Research highlights the importance of understanding the environmental fate and degradation of chlorfluazuron. Studies have investigated its persistence in soil, water, and plants, as well as its potential impact on non-target organisms. [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

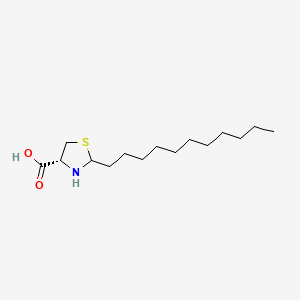

![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B1668647.png)

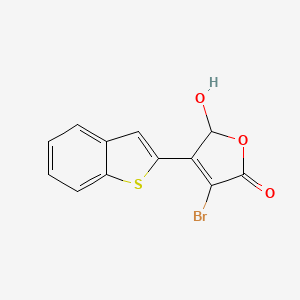

![Benzyl N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]carbamate](/img/structure/B1668648.png)

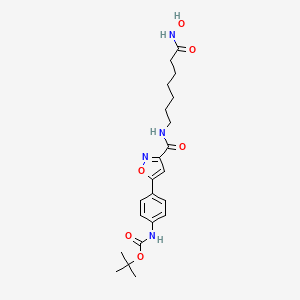

![2-[(4-{[([1,1'-Biphenyl]-4-yl)methyl]amino}-6-chloropyrimidin-2-yl)sulfanyl]octanoic acid](/img/structure/B1668652.png)

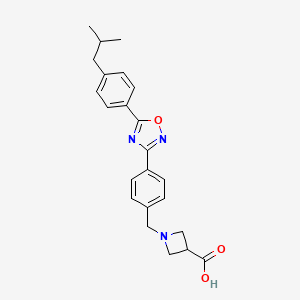

![N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B1668653.png)

![N-(4-{[4-(methylsulfonyl)-2-nitrophenyl]amino}phenyl)acetamide](/img/structure/B1668662.png)